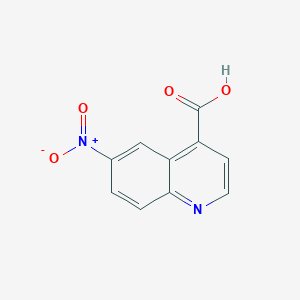

6-Nitroquinoline-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-nitroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-10(14)7-3-4-11-9-2-1-6(12(15)16)5-8(7)9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORLKHCMDHXIQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Nitroquinoline 4 Carboxylic Acid and Analogous Structures

Conventional Synthetic Routes to Quinoline-4-carboxylic Acids

The foundational methods for synthesizing quinoline-4-carboxylic acids have been established for over a century. These reactions, often named after their discoverers, form the bedrock of quinoline (B57606) chemistry and have been adapted to produce a wide array of derivatives, including the 6-nitro substituted variant.

The Pfitzinger reaction is a prominent method for synthesizing quinoline-4-carboxylic acids. This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. The selection of the isatin derivative directly influences the substitution pattern on the resulting quinoline ring. For the synthesis of 6-nitroquinoline-4-carboxylic acid, 5-nitroisatin (B147319) is the required starting material. The reaction proceeds by the initial formation of an aldol (B89426) adduct, followed by cyclization and dehydration to yield the final quinoline scaffold. The versatility of the Pfitzinger reaction allows for a wide range of substituents on the final quinoline product by varying the carbonyl component.

Table 1: Examples of Pfitzinger Reaction for Substituted Quinoline-4-carboxylic Acids

| Isatin Derivative | Carbonyl Compound | Base | Resulting Product |

| 5-Nitroisatin | Pyruvic acid | Potassium Hydroxide | This compound |

| Isatin | Ethyl acetoacetate | Aqueous NaOH | 2-Methylquinoline-4-carboxylic acid |

| 5-Bromoisatin | Cyclohexanone | 30% aq. KOH | 6-Bromo-2,3-cyclohexanoquinoline-4-carboxylic acid |

The Doebner reaction, a variation of the broader Doebner-von Miller reaction, provides a direct route to quinoline-4-carboxylic acids. This one-pot synthesis involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid. To produce this compound via this method, 4-nitroaniline (B120555) would serve as the aromatic amine component. The reaction is typically heated, often in an alcohol solvent. The mechanism is thought to involve the initial formation of an α,β-unsaturated carboxylic acid from the aldehyde and pyruvic acid, which then undergoes a Michael addition with the aniline (B41778) derivative, followed by cyclization, dehydration, and oxidation to furnish the quinoline ring.

The Friedländer synthesis is a straightforward and widely used method for quinoline synthesis, involving the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). A key requirement for this reaction is the presence of the -CH₂CO- group adjacent to the carbonyl. To apply this method for this compound, the starting materials would be 2-amino-5-nitrobenzaldehyde (B1606718) and pyruvic acid. Adaptations of the Friedländer synthesis, such as using microwave irradiation or novel catalysts, have been developed to improve yields and reaction times, bridging the gap between conventional and green chemistry approaches.

Beyond the Pfitzinger, Doebner, and Friedländer reactions, several other classical methods are relevant to the synthesis of the quinoline core. The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. The Conrad-Limpach-Knorr synthesis reacts anilines with β-ketoesters, where temperature can selectively yield either quinoline-4-ones or quinoline-2-ones. Another relevant pathway is the Gould-Jacobs reaction , which begins with the condensation of an aniline with ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization and subsequent saponification and decarboxylation to yield a quinoline-4-carboxylic acid structure. These methods, while historically significant, have been adapted and modified over time to improve their efficiency and substrate scope.

Contemporary Green Chemistry Approaches in Quinoline Carboxylic Acid Synthesis

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials compared to conventional techniques.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly accelerating reaction rates and often improving product yields. This technique has been successfully applied to classical quinoline syntheses, including the Friedländer and Pfitzinger reactions. For instance, microwave irradiation can drastically reduce the reaction time for the Friedländer synthesis from several hours to just a few minutes, often under solvent-free conditions. This rapid and efficient heating minimizes the formation of byproducts and simplifies purification procedures. The application of microwaves provides a cleaner, faster, and more energy-efficient route to various quinoline derivatives, including those with the quinoline-4-carboxylic acid scaffold.

Table 2: Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Catalyst | K₂CO₃ | K₂CO₃ | |

| Solvent | DMF | None (Solvent-free) | |

| Reaction Time | 12 hours | 3-4 minutes | |

| Yield | 78% | 92% |

Solvent-Free Reaction Conditions for Enhanced Sustainability

The development of solvent-free reaction conditions represents a significant step towards greener and more sustainable chemical synthesis. By eliminating the need for often hazardous and environmentally damaging organic solvents, these methods offer a more eco-friendly alternative. jocpr.com

One notable approach involves a one-pot reaction of o-nitrobenzaldehyde and enolizable ketones using stannous chloride dihydrate (SnCl₂·2H₂O) as a reductant under microwave irradiation. core.ac.uk This solvent-free method provides an efficient route to substituted quinolines. core.ac.uk The reaction proceeds by the in-situ reduction of the nitro group to an amino group, followed by condensation with the enolizable ketone. core.ac.uk

Another example of a solvent-free synthesis is the Friedländer annulation, a classic method for quinoline synthesis. This reaction can be performed by heating a mixture of a 2-aminoaryl ketone with a carbonyl compound containing an active methylene (B1212753) group without any solvent. mdpi.comacademie-sciences.fr The use of a reusable catalyst like phosphotungstic acid (H₃PW₁₂O₄₀) under solvent-free conditions has been shown to be highly effective for the synthesis of polysubstituted quinolines. mdpi.com

Ionically tagged magnetic nanoparticles with urea (B33335) linkers have also been employed as a catalyst for the preparation of 2-aryl-quinoline-4-carboxylic acid derivatives under solvent-free conditions. acs.org This method demonstrates elegant catalyst recovery and reuse, further enhancing its sustainability. acs.org

Catalytic Strategies for Quinoline Carboxylic Acid Formation

The use of catalysts is central to modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of quinoline carboxylic acids has greatly benefited from the development of various catalytic strategies.

Implementation of Recyclable Catalysts

The development of recyclable catalysts is a key aspect of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. acs.org Several types of recyclable catalysts have been successfully employed in the synthesis of quinoline-4-carboxylic acid derivatives.

Sulfamic acid (NH₂SO₃H) has been demonstrated as an efficient and recyclable solid acid catalyst for the one-pot multicomponent condensation of pyruvic acid, various aniline derivatives, and differently substituted aryl aldehydes in water. walshmedicalmedia.com The heterogeneous nature of the catalyst in water allows for easy separation by simple filtration and reuse for multiple cycles without a significant loss in activity. walshmedicalmedia.com

Phosphotungstic acid (H₃PW₁₂O₄₀) is another effective and recyclable catalyst for the Friedländer condensation to produce polysubstituted quinolines. mdpi.com The catalyst can be recovered by filtration and reused in subsequent reactions with no discernible decrease in its catalytic performance. mdpi.com

Nanocatalysts, due to their high surface area and unique properties, have emerged as a promising class of recyclable catalysts. acs.org For instance, Fe₃O₄ nanoparticle-supported catalysts have been used for the synthesis of pyrimido[4,5-b]quinolones in water, with the catalyst being easily retrievable and reusable for up to five cycles without losing its activity. nih.gov Similarly, a coordination polymer, Ni-CIA, has been shown to be a stable and recyclable catalyst for the synthesis of quinoline derivatives. mdpi.com

Task-specific ionic liquids (TSILs) functionalized with sulfonic acid groups have also been utilized as homogeneous and reusable catalysts for quinoline synthesis. acs.org Although the reaction occurs in a homogeneous phase, the product and the ionic liquid can be easily separated by filtration, allowing for the recycling of the catalyst. acs.org

Metal-Catalyzed Cyclizations and Annulations

Transition metal-catalyzed reactions have become indispensable tools for the construction of complex heterocyclic scaffolds like quinolines. These methods often proceed through C-H bond activation, offering novel and efficient pathways to a wide range of quinoline derivatives. mdpi.comacs.org

Rhodium-catalyzed reactions have been employed for the regioselective synthesis of quinoline carboxylates. One such strategy involves the cyclization of aniline derivatives with alkynyl esters, where the rhodium catalyst facilitates ortho-C-H bond activation and subsequent cyclization. mdpi.com

Cobalt-catalyzed C-H activation provides another avenue for quinoline synthesis. For example, the cyclization of acetophenone (B1666503) and aniline can be catalyzed by Co(III) complexes to afford various quinoline skeletons with high yields and broad functional group tolerance. mdpi.com

Copper-catalyzed reactions offer a cost-effective and versatile approach. Copper-catalyzed [4+1+1] annulation of sulfoxonium ylides with anthranils has been used to synthesize 2,3-diaroylquinolines. mdpi.com In another example, a copper-catalyzed one-pot aerobic oxidation cyclization of 2-vinylaniline (B1311222) with 2-methylquinoline (B7769805) utilizes oxygen as the oxidant. mdpi.com

Palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols provides a mild and efficient route to 2,4-disubstituted quinolines. organic-chemistry.org

Organocatalysis and Photocatalysis in Quinoline Synthesis

In recent years, organocatalysis and photocatalysis have emerged as powerful and sustainable alternatives to traditional metal-catalyzed methods. science.eusresearchgate.net These approaches often utilize small organic molecules or light to initiate and control chemical reactions, operating under mild conditions. science.eusresearchgate.net

Organocatalysis in quinoline synthesis often involves the use of Brønsted or Lewis acids to activate substrates and facilitate cyclization. For example, p-toluenesulfonic acid (p-TSA) has been used to catalyze the one-pot, three-component synthesis of pyrimido[4,5-b]quinolones in water. tandfonline.com

Photocatalysis offers a unique way to generate reactive intermediates under mild conditions using visible light. nih.gov Phenanthrenequinone has been used as a photocatalyst for the synthesis of polysubstituted quinolines from 2-vinylarylimines. nih.gov The excited state of the photocatalyst induces a one-electron oxidation of the imine, triggering an electrocyclization mechanism. nih.gov Metal-free photoredox catalysis using 10-methyl-9,10-dihydroacridine has also been reported for the cascade annulation reaction to synthesize quinoline derivatives. mdpi.comresearchgate.net

The synergistic combination of organocatalysis and photocatalysis has also been explored, where a photocatalyst absorbs light to activate one substrate, and an organocatalyst controls the reactivity of another. researchgate.net

Application of Green Solvents (e.g., Water, Ionic Liquids, Deep Eutectic Solvents)

The choice of solvent is a critical factor in the environmental impact of a chemical process. The use of green solvents such as water, ionic liquids (ILs), and deep eutectic solvents (DESs) is a cornerstone of sustainable chemistry. tandfonline.com

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several methods for quinoline synthesis have been developed using water as the reaction medium. For instance, the synthesis of pyrimido[4,5-b]quinolones has been achieved in water using p-toluenesulfonic acid as a catalyst. tandfonline.com Sulfamic acid has also been effectively used as a catalyst for the synthesis of quinoline-4-carboxylic acid derivatives in water. walshmedicalmedia.com

Ionic Liquids (ILs) are salts with low melting points that can be used as environmentally benign reaction media and catalysts. ijpsjournal.com Sulfonic acid functionalized ionic liquids have been employed as recyclable catalysts for the Friedlander quinoline synthesis. acs.org

Deep Eutectic Solvents (DESs) , formed by mixing two or more components to create a low-melting mixture, are another class of green solvents. ijpsjournal.com These solvents have been utilized in the synthesis of quinoline derivatives, further expanding the toolkit for sustainable chemical manufacturing. tandfonline.com

Multi-Step Synthesis Design for this compound

The synthesis of specifically substituted quinolines like this compound often requires a multi-step approach. These synthetic routes are designed to introduce the desired functional groups at specific positions on the quinoline core.

One reported multi-step synthesis of 6-nitroquinolone-3-carboxylic acid derivatives starts from 2,4-dichlorobenzoic acid. nih.govresearchgate.net This six-step synthesis involves a series of reactions to build the quinoline ring and introduce the nitro and carboxylic acid functionalities. nih.govresearchgate.net

Another example is the synthesis of 2-methyl-6-nitroquinoline-4-carboxylic acid, which is achieved through a Pfitzinger reaction. researchgate.net This reaction involves the condensation of isatin derivatives with an appropriate α-methyl ketone. researchgate.net The synthesis of 6-fluoro-7-methyl-8-nitroquinoline-2-carboxylic acid also follows a multi-step pathway, beginning with the formation of the quinoline core, followed by nitration, fluorination, and carboxylation steps. smolecule.com

The Doebner reaction, a three-component reaction between an aniline, an aldehyde, and pyruvic acid, is another common strategy for synthesizing quinoline-4-carboxylic acids. tandfonline.comnih.gov Modifications to this reaction, such as using p-TSA as a catalyst in a dual green solvent system of water and ethylene (B1197577) glycol, have been developed to improve its efficiency and sustainability. tandfonline.com

Interactive Data Table: Catalysts for Quinoline Synthesis

| Catalyst | Reaction Type | Solvent | Key Advantages |

| Sulfamic acid | One-pot multicomponent condensation | Water | Recyclable, solid acid catalyst, mild conditions. walshmedicalmedia.com |

| Phosphotungstic acid | Friedländer condensation | Solvent-free | Recyclable, high efficiency. mdpi.com |

| Fe₃O₄ Nanoparticles | Multicomponent reaction | Water | Recyclable, high yields. nih.gov |

| Ni-CIA | Dehydrogenation | Toluene | Stable, recyclable coordination polymer. mdpi.com |

| Rhodium complexes | C-H activation/cyclization | Not specified | High regioselectivity. mdpi.com |

| Cobalt complexes | C-H activation/cyclization | Not specified | Broad functional group tolerance, high yields. mdpi.com |

| Copper complexes | Annulation/Oxidation | Not specified | Cost-effective, versatile. mdpi.com |

| p-Toluenesulfonic acid | One-pot three-component reaction | Water | Organocatalyst, mild conditions. tandfonline.com |

| Phenanthrenequinone | Photocatalysis | Dichloromethane | Visible-light mediated, mild conditions. nih.gov |

Interactive Data Table: Green Solvents in Quinoline Synthesis

| Solvent | Reaction Type | Catalyst | Advantages |

| Water | One-pot multicomponent condensation | Sulfamic acid | Abundant, non-toxic, non-flammable. walshmedicalmedia.com |

| Water | Multicomponent reaction | p-Toluenesulfonic acid | Eco-friendly, readily available. tandfonline.com |

| Ionic Liquids | Friedländer synthesis | Sulfonic acid functionalized IL | Recyclable, dual role as solvent and catalyst. acs.org |

| Deep Eutectic Solvents | Dehydrogenation/Cross Rauhut-Currier | Cu-TEMPO | Biodegradable, low cost. researchgate.net |

| Ethanol | Friedländer synthesis | Nafion NR50 (under microwave) | Renewable, less toxic than many organic solvents. mdpi.com |

Regioselective Nitration of Quinoline Precursors

The introduction of a nitro group onto the quinoline ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The position of nitration is highly dependent on the directing effects of the substituents already present on the ring and whether the substitution is performed on the quinoline itself or on a precursor molecule prior to cyclization.

One established strategy involves the nitration of a pre-formed quinoline derivative. The electron-withdrawing nature of the carboxylic acid group and the quinoline nitrogen deactivates the heterocyclic ring and directs the electrophilic attack to the benzene (B151609) ring, specifically favoring the para-position (C-6) relative to the ring nitrogen. For instance, the nitration of quinoline-2-carboxylic acid with a mixed acid system (HNO₃/H₂SO₄) introduces the nitro group at the 6-position. Similarly, studies on the nitration of 1,2,3,4-tetrahydroquinoline (B108954) have shown that the use of an N-protecting group, such as a trifluoroacetyl group, is crucial for achieving total regioselectivity for nitration at the 6-position. researchgate.netresearchgate.net Without such protection, nitration under acidic conditions can lead to substitution at the C-7 position. researchgate.net

An alternative approach involves the nitration of a suitable precursor before the quinoline ring is constructed. For example, a synthetic route to 6-nitroquinolone-3-carboxylic acids begins with the nitration of 2,4-dichlorobenzoic acid. researchgate.net In this method, treatment with nitric acid in the presence of sulfuric acid at a controlled temperature of 0-5°C yields 2,4-dichloro-5-nitrobenzoic acid, which then undergoes further reactions to form the final quinoline structure. researchgate.net This multi-step process ensures the nitro group is correctly positioned from the outset.

Strategic Introduction of Carboxylic Acid Functionality

The carboxylic acid group at the C-4 position is a defining feature of this class of compounds and is typically incorporated using well-established named reactions that build the quinoline skeleton.

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids. researchgate.net This reaction involves the condensation of an isatin (or a substituted isatin) with an α-methyl ketone (a compound containing a carbonyl group adjacent to a methyl group) under basic conditions. nih.gov The reaction proceeds to form the quinoline-4-carboxylic acid skeleton directly. For example, various substituted quinoline-4-carboxylic acids have been synthesized by reacting different isatin derivatives with appropriate α-methyl ketones. researchgate.net

Another significant method is the Doebner reaction , which is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. nih.gov This approach is particularly useful and can be applied to anilines bearing either electron-donating or electron-withdrawing groups to produce a wide variety of substituted quinoline-4-carboxylic acids. nih.gov The reaction provides a direct route to the desired scaffold and avoids the limitations of methods that are not compatible with certain functional groups. nih.gov

The choice between these synthetic strategies often depends on the availability of starting materials and the specific substitution patterns required on the final molecule.

Optimization of Reaction Parameters for Yield, Selectivity, and Purity in this compound Synthesis

Optimizing the synthesis of this compound is critical for maximizing product yield, ensuring high regioselectivity, and achieving the required purity. Key parameters that are frequently adjusted include temperature, reaction time, and the choice of reagents and solvents.

Temperature control is paramount, especially during the nitration step. This reaction is highly exothermic, and maintaining a low temperature, typically between 0°C and 5°C, is essential to prevent over-nitration and the formation of unwanted side products. researchgate.net For the synthesis of related nitroquinolines, nitration is effectively carried out using a mixed acid system of nitric and sulfuric acid at these controlled low temperatures.

The selection of the synthetic route itself is a primary optimization strategy. The Pfitzinger reaction, for instance, has been used to synthesize 2-methyl-6-nitroquinoline-4-carboxylic acid with a reported yield of 33%. researchgate.net While effective, this yield suggests room for optimization, potentially through modification of reaction time or purification methods. In contrast, the Doebner reaction has been developed to overcome the low yields often observed with electron-deficient anilines in other methods. nih.gov

Protecting groups are a key tool for enhancing selectivity. In the synthesis of 6-nitro-1,2,3,4-tetrahydroquinolines, the strategic use of an N-acetyl or N-trifluoroacetyl group on the tetrahydroquinoline precursor directs nitration specifically to the C-6 position, thereby preventing the formation of other isomers and simplifying purification. researchgate.net

The table below summarizes various reaction conditions and outcomes for the synthesis of quinoline-4-carboxylic acids and their nitro-derivatives, illustrating the impact of different methodologies.

Table 1: Comparison of Synthetic Methodologies and Conditions

| Product/Intermediate | Synthetic Method | Key Reagents | Conditions | Yield | Source(s) |

| 2-Methyl-6-nitroquinoline-4-carboxylic Acid | Pfitzinger Reaction | Substituted Isatin, α-Methyl Ketone | Not specified | 33% | researchgate.net |

| 2,4-Dichloro-5-nitrobenzoic Acid (Precursor) | Nitration | HNO₃, H₂SO₄ | 0-5°C | Not specified | researchgate.net |

| 6-Nitroquinoline-2-carboxylic Acid | Nitration | HNO₃ (90%), H₂SO₄ (98%) | 0-5°C, 4-6 hours | 60-75% | |

| Substituted Quinoline-4-carboxylic Acid | Doebner Reaction | Aniline, Benzaldehyde, Pyruvic Acid | Ethanol, Reflux | Low Yields | nih.gov |

Reaction Mechanisms and Chemical Reactivity of 6 Nitroquinoline 4 Carboxylic Acid

Mechanistic Studies of Nitro Group Transformations

The electron-withdrawing nitro group at the 6-position is a primary site for reductive transformations. These reactions are of significant interest, particularly in the context of developing hypoxia-selective therapeutic and diagnostic agents, as the reduction potential of nitroaromatic compounds is sensitive to oxygen levels.

The conversion of the nitro group of 6-nitroquinoline (B147349) derivatives to an amino group can be achieved through both chemical and enzymatic methods. Chemical reduction offers a straightforward synthetic route to 6-aminoquinoline (B144246) derivatives. For instance, nitroquinolines can be readily reduced to the corresponding aminoquinolines under mild conditions using reagents like stannous chloride (SnCl₂) nih.gov. Another effective chemical method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a Raney nickel catalyst nih.gov.

In biological systems or biomimetic research, the reduction is often mediated by one-electron reductases. For example, the enzyme system xanthine (B1682287)/xanthine oxidase has been shown to convert 6-nitroquinoline into 6-aminoquinoline, a transformation that occurs selectively under hypoxic (low oxygen) conditions nih.gov. This oxygen-sensitive reduction is a cornerstone of the design of hypoxia-activated prodrugs.

| Reduction Method | Reagents/Enzymes | Product | Conditions | Reference |

| Chemical Reduction | Stannous Chloride (SnCl₂) | 6-Aminoquinoline derivative | Mild | nih.gov |

| Chemical Reduction | Hydrazine hydrate, Raney Ni | 6-Hydroxylaminoquinoline | 0 °C, N₂ atmosphere | nih.gov |

| Bioreduction (Enzymatic) | Xanthine/Xanthine Oxidase | 6-Aminoquinoline | Hypoxic (anaerobic) | nih.gov |

The multi-step bioreduction of a nitroaryl group proceeds through several reactive intermediates. The initial one-electron reduction forms a nitro radical anion, which can be re-oxidized back to the parent nitro compound by molecular oxygen. This futile cycle is less efficient under hypoxic conditions, allowing for further reduction to occur.

The key intermediates in the pathway from the nitro group to the amine are the nitroso and hydroxylamine (B1172632) species nih.gov. Research on 6-nitroquinoline has provided evidence for the formation of 6-hydroxylaminoquinoline as a distinct, fluorescent intermediate during its enzymatic reduction nih.gov. This hydroxylamine can itself be a substrate for further reduction to the final amino product, a step that is also sensitive to oxygen levels nih.gov. These intermediates are highly reactive; for example, the arylhydroxylamine may be oxidized to the corresponding nitroso compound, which can then condense with remaining hydroxylamine to form an unexpected azoxy dimer, a product that has been observed during in vitro metabolic studies nih.gov.

Carboxylic Acid Group Chemical Reactivity

The carboxylic acid at the 4-position is a versatile functional handle for creating a wide array of derivatives through standard organic reactions such as esterification and amidation.

The conversion of the carboxylic acid group of 6-nitroquinoline-4-carboxylic acid to an ester can be readily accomplished through Fischer esterification masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org. This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) masterorganicchemistry.commasterorganicchemistry.com.

The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon masterorganicchemistry.comorganic-chemistry.org. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate organic-chemistry.org. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting protonated ester yields the final ester product and regenerates the acid catalyst masterorganicchemistry.com. The reaction is an equilibrium, and can be driven to completion by using a large excess of the alcohol or by removing water as it is formed masterorganicchemistry.comorganic-chemistry.org.

The carboxylic acid can also be converted into a wide range of amides. This transformation typically proceeds via a two-step process. First, the carboxylic acid is "activated" to make it more susceptible to nucleophilic attack by an amine, which is generally a weaker nucleophile than an alcohol. A common activation strategy is the conversion of the carboxylic acid to an acyl chloride by treating it with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride nih.gov.

The resulting highly reactive acyl chloride is then treated with a primary or secondary amine to form the corresponding amide. This reaction is generally rapid and irreversible. This method allows for the synthesis of a diverse library of N-substituted 6-nitroquinoline-4-carboxamides, which are of interest for various applications, including medicinal chemistry researchgate.net.

Oxidative Transformations of the Quinoline (B57606) Scaffold

While the nitro and carboxylic acid groups are the most common sites of reactivity, the quinoline ring system itself can undergo transformations. The quinoline core is a relatively electron-deficient heterocyclic system, making it generally resistant to oxidative degradation. However, specific enzymatic or chemical oxidations can occur.

In a relevant study, the enzyme xanthine oxidase was found to catalyze the oxidation of the related compound 6-nitroquinoline at the 2-position, yielding 6-nitroquinolin-2(1H)-one as a side product during bioreduction experiments nih.gov. This represents a direct oxidative transformation of a C-H bond on the quinoline scaffold to a C=O bond. This finding suggests that under specific biological or chemical oxidative conditions, the this compound scaffold could potentially undergo similar hydroxylation or oxidation reactions on the quinoline ring, leading to further derivatives.

Electrophilic and Nucleophilic Substitution on the Quinoline Ring System

The quinoline nucleus itself exhibits a dichotomous reactivity: the benzene (B151609) ring is more susceptible to electrophilic attack, while the electron-deficient pyridine (B92270) ring is the preferred site for nucleophilic substitution. However, the presence of a strongly deactivating nitro group and a deactivating carboxylic acid group significantly modifies this intrinsic reactivity in this compound.

Electrophilic Aromatic Substitution (SEAr):

Electrophilic substitution on the this compound ring is generally disfavored due to the presence of two powerful electron-withdrawing groups: the nitro group at the 6-position and the carboxylic acid group at the 4-position. Both substituents deactivate the entire aromatic system towards attack by electrophiles.

The directing effects of these groups are as follows:

The nitro group at C-6 is a strong deactivating group and a meta-director, guiding incoming electrophiles to positions C-5 and C-7.

The carboxylic acid group at C-4 is also a deactivating group and a meta-director. Its influence would be directed towards positions C-2 on the pyridine ring and C-5 and C-7 on the benzene ring.

Considering that the pyridine ring is inherently less reactive towards electrophiles than the benzene ring, any potential electrophilic substitution would be expected to occur on the benzene portion of the molecule. The confluence of the directing effects of both the nitro and carboxylic acid groups points towards C-5 and C-7 as the most likely, albeit highly deactivated, positions for electrophilic attack. Vigorous reaction conditions would be necessary to achieve any substitution.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the quinoline ring system of this compound is highly activated for nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitro group makes the ring electron-deficient and thus susceptible to attack by nucleophiles.

The primary mechanism for nucleophilic substitution in nitro-activated quinolines is often Vicarious Nucleophilic Substitution (VNS), a reaction that involves the substitution of a hydrogen atom. For 6-nitroquinoline, it has been demonstrated that nucleophilic attack, such as with cyanide or nitroalkanes, occurs at the C-5 position , which is ortho to the nitro group rsc.org. This is a well-established pattern where the nitro group powerfully activates the positions ortho and para to it for nucleophilic attack.

In the case of this compound, the nitro group at C-6 is expected to exert a dominant activating effect on the benzene ring. Therefore, nucleophilic substitution is strongly predicted to occur at the C-5 position . The carboxylic acid group at C-4 is on the already electron-poor pyridine ring and is less likely to be the primary site of attack in the presence of the strongly activating nitro group on the benzene ring.

Comparative Reactivity Analysis with Related Quinoline Derivatives

Quinoline: The parent quinoline molecule serves as a baseline for comparison.

Electrophilic Substitution: Occurs on the more electron-rich benzene ring, primarily at positions C-5 and C-8 researchgate.netquimicaorganica.org. The pyridine ring is deactivated to electrophilic attack.

Nucleophilic Substitution: Takes place on the electron-deficient pyridine ring, favoring positions C-2 and C-4 iust.ac.ir.

Quinoline-4-carboxylic acid: The addition of a deactivating carboxylic acid group at C-4 further influences the reactivity.

Electrophilic Substitution: The carboxylic acid group deactivates the entire ring system, making electrophilic substitution more difficult than in quinoline. As a meta-director, it would reinforce substitution at C-5 and C-7 on the benzene ring.

Nucleophilic Substitution: The electron-withdrawing carboxylic acid group would further deactivate the pyridine ring towards nucleophilic attack, making it less reactive than the parent quinoline in this regard.

6-Nitroquinoline: The introduction of a nitro group at C-6 dramatically alters the reactivity profile.

Electrophilic Substitution: The nitro group is strongly deactivating, making electrophilic substitution significantly more challenging than in quinoline. As a meta-director, it would favor substitution at C-5 and C-7 .

Nucleophilic Substitution: The nitro group strongly activates the quinoline ring for nucleophilic attack, particularly on the benzene ring. Experimental evidence shows that nucleophilic substitution of hydrogen occurs at the C-5 position rsc.org.

The following table provides a comparative summary of the reactivity of these quinoline derivatives.

| Compound | Electrophilic Substitution (Predicted/Observed Position) | Nucleophilic Substitution (Predicted/Observed Position) |

|---|---|---|

| Quinoline | C-5 and C-8 | C-2 and C-4 |

| Quinoline-4-carboxylic acid | C-5 and C-7 (deactivated) | C-2 (deactivated) |

| 6-Nitroquinoline | C-5 and C-7 (strongly deactivated) | C-5 (activated) |

| This compound | C-5 and C-7 (very strongly deactivated) | C-5 (strongly activated) |

Advanced Spectroscopic Characterization and Analytical Methodologies for 6 Nitroquinoline 4 Carboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of 6-nitroquinoline-4-carboxylic acid.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For quinoline (B57606) derivatives, the aromatic protons typically appear in the downfield region of the spectrum, generally between 6.0 and 8.5 ppm. orgchemboulder.com In the case of this compound and its derivatives, the protons on the quinoline ring system exhibit characteristic chemical shifts and coupling patterns. For instance, in a related compound, 2-methyl-6-nitroquinoline-4-carboxylic acid, the aromatic protons appear as a multiplet in the range of 6.6–8.4 ppm when measured in DMSO-d6. semanticscholar.org Similarly, for 2-(4-bromophenyl)-6-nitroquinoline-4-carboxylic acid, the aromatic protons are observed as a multiplet between 7.6 and 8.8 ppm in DMSO-d6. semanticscholar.orgresearchgate.net The acidic proton of the carboxylic acid group is typically observed at a much lower field, often above 10 ppm, and can sometimes be broad or exchange with solvent protons. libretexts.org

Interactive Data Table: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Aromatic Protons (ppm) | Other Protons (ppm) |

| 2-Methyl-6-nitroquinoline-4-carboxylic acid semanticscholar.org | DMSO-d6 | 6.6–8.4 (m) | 2.93 (s, 3H, -CH₃) |

| 2-(4-Bromophenyl)-6-nitroquinoline-4-carboxylic acid semanticscholar.orgresearchgate.net | DMSO-d6 | 7.6–8.8 (m) | - |

| This compound researchgate.net | DMSO-d6 | 8.33 (d, J=8.6 Hz, 1H), 7.62 (d, J=8.6 Hz, 1H), 7.48 (d, J=1.6 Hz, 1H), 7.36 (d, J=8.6 Hz, 1H) | - |

Note: (s) singlet, (d) doublet, (m) multiplet. Data is illustrative and may vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. In quinoline systems, aromatic carbons typically resonate between 110 and 160 ppm. cognitoedu.org The carbonyl carbon of a carboxylic acid is characteristically found further downfield, in the range of 160–185 ppm. libretexts.orgcognitoedu.org For 2-(4-bromophenyl)-6-nitroquinoline-4-carboxylic acid, the aromatic carbons were observed at various shifts including 121.27, 122.62, 123.57, 124.97, 129.66, 131.57, 131.73, 132.11, 136.08, 138.63, 145.69, 150.26, and 158.20 ppm, with the carboxylic acid carbon appearing at 166.60 ppm in DMSO-d6. semanticscholar.org

Interactive Data Table: Representative ¹³C NMR Data for a this compound Derivative

| Compound | Solvent | Aromatic Carbon Chemical Shifts (ppm) | Carboxylic Acid Carbon (ppm) |

| 2-(4-Bromophenyl)-6-nitroquinoline-4-carboxylic acid semanticscholar.org | DMSO-d6 | 121.27, 122.62, 123.57, 124.97, 129.66, 131.57, 131.73, 132.11, 136.08, 138.63, 145.69, 150.26, 158.20 | 166.60 |

Note: Data is illustrative and may vary based on experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Confirmation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. In this compound, key vibrational modes include the stretching of the carboxylic acid's O-H and C=O bonds, as well as the symmetric and asymmetric stretches of the nitro group.

The IR spectrum of quinoline-4-carboxylic acid derivatives typically shows a strong absorption band for the C=O stretch of the carboxylic acid group in the region of 1675–1718 cm⁻¹. semanticscholar.orgresearchgate.net For example, 2-methyl-6-nitroquinoline-4-carboxylic acid exhibits a C=O stretch at 1718.46 cm⁻¹. semanticscholar.orgresearchgate.net The O-H stretch of the carboxylic acid is usually observed as a broad band in the range of 2500–3500 cm⁻¹. semanticscholar.orgresearchgate.net The aromatic C-H stretching vibrations are typically found around 3050–3100 cm⁻¹. semanticscholar.orgresearchgate.net The characteristic vibrations of the nitro group, the asymmetric and symmetric stretches, are expected to appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar functional groups, Raman is often better for non-polar bonds and symmetric vibrations. For carboxylic acids, the C=O stretch is also a prominent feature in the Raman spectrum. ias.ac.in

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500–3500 (broad) semanticscholar.orgresearchgate.net |

| Carboxylic Acid | C=O Stretch | 1675–1718 semanticscholar.orgresearchgate.net |

| Aromatic Ring | C-H Stretch | 3050–3100 semanticscholar.orgresearchgate.net |

| Nitro Group | Asymmetric Stretch | ~1523 rsc.org |

| Nitro Group | Symmetric Stretch | ~1340-1350 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a soft ionization technique that allows for the precise determination of the molecular weight of a compound, often with enough accuracy to deduce the elemental composition. semanticscholar.org This is particularly useful for confirming the identity of synthesized compounds. For example, the calculated mass for the protonated molecule of ethyl 6-nitroquinoline-3-carboxylate ([M+H]⁺) is 247.0713, with a found value of 247.0715, demonstrating the high accuracy of this technique. rsc.org For this compound derivatives, HR-ESIMS is used to verify the successful synthesis and to confirm the molecular formula. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Analytical Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for the analysis of complex mixtures and for the purification and identification of target compounds. In the context of this compound research, LC-MS can be used to monitor the progress of a reaction, to assess the purity of the final product, and to identify any byproducts. nih.gov The use of a suitable mobile phase in the liquid chromatography step allows for the separation of the target compound from starting materials and impurities before it enters the mass spectrometer for detection. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides valuable information about the conjugated systems and the electronic environment of the chromophores within the molecule.

The electronic absorption spectrum of quinoline derivatives is influenced by the nature and position of substituents on the heterocyclic ring system. The quinoline core itself exhibits characteristic absorptions, which are modified by the presence of the electron-withdrawing nitro group (-NO2) and the carboxyl group (-COOH). Generally, aromatic systems display intense absorption bands corresponding to π → π* transitions. researchgate.net In the case of nitro-substituted quinolines, these transitions are often red-shifted (shifted to longer wavelengths) compared to the parent quinoline molecule.

Detailed experimental studies on a co-crystal of 6-nitroquinoline (B147349) with fumaric acid have identified a distinct absorption peak at 333 nm. researchgate.netconsensus.app This absorption is attributed to a π→π* electronic transition within the molecule. The presence of the nitro group at the 6-position and the carboxylic acid at the 4-position significantly influences the electronic distribution across the quinoline ring, leading to this characteristic absorption. The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is also a key parameter obtained from UV-Vis analysis, although specific values for this compound are not widely reported.

The solvent environment can also play a crucial role in the position and intensity of absorption bands. Variations in solvent polarity may lead to shifts in the absorption maxima (solvatochromism), providing further insight into the nature of the electronic transitions. nih.gov

| Compound | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| 6-Nitroquinoline fumaric acid co-crystal | 333 | π→π* | researchgate.netconsensus.app |

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides a wealth of structural information, including bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding and π–π stacking.

The 6-nitroquinoline fumaric acid co-crystal was found to crystallize in the monoclinic crystal system with a P21/n space group. researchgate.net This centrosymmetric space group indicates that the crystal lattice possesses a center of inversion. The structure is stabilized by a network of intermolecular hydrogen bonds, specifically O-H···N and C-H···O interactions, which lead to the formation of heterodimers within the crystal structure. researchgate.net

The detailed crystallographic data for the 6-nitroquinoline fumaric acid co-crystal provides a solid foundation for understanding the structural chemistry of this compound and its interactions with other molecules.

| Compound | Crystal System | Space Group | Key Interactions | Reference |

|---|---|---|---|---|

| 6-Nitroquinoline fumaric acid co-crystal | Monoclinic | P21/n | O-H···N and C-H···O hydrogen bonds | researchgate.net |

In-Depth Computational Analysis of this compound Remains to be Published

A comprehensive review of available scientific literature reveals a notable gap in the specific computational and theoretical investigation of this compound. While extensive research employing computational chemistry methods exists for a wide array of quinoline derivatives, including those with nitro and carboxylic acid functional groups, detailed theoretical data and dedicated analyses for this compound are not present in the public domain.

Computational chemistry, particularly through Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool for elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. These methods are routinely used to perform geometry optimization, calculate vibrational frequencies for spectral analysis, and explore the frontier molecular orbitals (HOMO and LUMO) that govern chemical behavior. rsc.orgscirp.orgbohrium.com Furthermore, techniques like Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and TD-DFT calculations provide deep insights into reactive sites, intramolecular interactions, and electronic excitation spectra, respectively. researchgate.netuantwerpen.bedergipark.org.tr

Studies on related compounds offer a glimpse into the expected properties of this compound. For instance, research on various quinoline-4-carboxylic acids has been conducted to support drug discovery efforts, particularly in the search for new antimalarial agents. ijcps.orgtandfonline.comijprajournal.com These studies often involve in-silico methods like molecular docking to predict binding affinities to biological targets. ijcps.orgnih.gov

Similarly, theoretical investigations have been performed on other nitroquinoline derivatives. A study on a co-crystal of 6-nitroquinoline with fumaric acid provided experimental FT-IR and UV-Vis spectral data, noting a characteristic C=O stretching vibration at 1393 cm⁻¹ and an absorption peak at 333 nm attributed to a π→π* transition. researchgate.netresearchgate.net DFT calculations on related molecules like methyl 6-nitroquinoline-2-carboxylate have been suggested to predict electronic effects and reactivity. The synthesis of various quinoline-4-carboxylic acids from anilines with electron-withdrawing groups has also been explored, highlighting the importance of this class of compounds. nih.gov

Despite the availability of this body of research on analogous structures, the specific, detailed computational data required for a thorough analysis of this compound—such as tabulated optimized geometrical parameters, vibrational frequency assignments, precise HOMO-LUMO energy values, stabilization energies from NBO analysis, and calculated electronic transition data—are not available. Consequently, a detailed article adhering to the specific structural and data requirements for this compound cannot be generated at this time without such foundational research being published.

Computational Chemistry and Theoretical Investigations of 6 Nitroquinoline 4 Carboxylic Acid

Molecular Dynamics (MD) Simulations in Relevant Research Contexts

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed insights into the dynamic behavior of compounds like 6-nitroquinoline-4-carboxylic acid and its analogues in a biological environment, which is something static models like molecular docking cannot fully capture.

In the context of quinoline (B57606) derivatives, MD simulations have been employed to assess their potential as enzyme inhibitors. nih.gov For instance, simulations are used to investigate how these molecules behave within the active site of a target protein, revealing the stability of the ligand-protein complex, key intermolecular interactions, and the conformational changes that may occur upon binding. nih.govnih.gov Studies on various quinoline derivatives have utilized MD simulations to explore their potential as inhibitors for targets such as acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.govnih.gov

Molecular Docking Studies of this compound and Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to screen and identify potential drug candidates by modeling the interaction between a small molecule ligand and a protein target. For this compound and its analogues, docking studies have been instrumental in exploring their potential as therapeutic agents.

Research into the antileishmanial activity of quinoline-4-carboxylic acids involved docking a series of synthesized compounds, including nitro-substituted analogues, against a protein target from Leishmania donovani. researchgate.netsemanticscholar.org These studies, often performed using software like the Molecular Operating Environment (MOE), calculate the binding affinity (docking score) in kcal/mol, which indicates the stability of the ligand-receptor complex. researchgate.net The docking results help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the compound's activity.

Similarly, docking studies have been conducted on quinoline derivatives to investigate their role as P-glycoprotein inhibitors, which is relevant in overcoming multidrug resistance in cancer. nih.gov In other research, analogues of quinoline-4-carboxylic acid have been docked into the active site of the γ-Aminobutyric acid-A (GABA-A) receptor to evaluate their potential as anticonvulsant agents. ekb.eg These computational models provide a rational basis for the observed biological activities and guide the synthesis of new derivatives with improved potency. nih.govekb.eg

| Compound Analogue | Protein Target | Software/Method | Key Findings/Binding Energy | Research Context |

|---|---|---|---|---|

| 2-Methylquinoline-4-carboxylic acid (Q1) | Leishmania donovani trypanothione (B104310) reductase | MOE | Identified as a potentially active compound based on docking score. researchgate.net | Antileishmanial |

| 2-(4-Bromophenyl)-6-nitroquinoline-4-carboxylic Acid (Q12) | Leishmania donovani trypanothione reductase | MOE | Showed specific binding interactions within the active site. semanticscholar.org | Antileishmanial |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (6C0V) | Not Specified | Binding energies up to -9.22 kcal/mol, indicating strong affinity. nih.gov | Cancer Multidrug Resistance |

| 1,4-dihydroquinoline-4-carboxylic acid analogues | GABA-A receptor | Not Specified | Significant interactions observed at the active site. ekb.eg | Anticonvulsant |

In Silico Mass Spectral Library Development and Fragmentation Rule Elucidation

In silico mass spectral analysis involves the use of computational methods to predict the mass spectra of compounds. This is particularly useful for identifying unknown substances and for understanding their chemical structure through fragmentation patterns. Developing a mass spectral library involves collecting and curating tandem mass spectrometry (MS/MS) data from known compounds, which can then be used as a reference to identify new ones. nih.gov

For a compound like this compound, predicting its fragmentation pattern relies on established chemical principles. In mass spectrometry, the molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint. General fragmentation rules for carboxylic acids suggest that prominent peaks will arise from the loss of the hydroxyl group (-OH, mass loss of 17) and the entire carboxyl group (-COOH, mass loss of 45). libretexts.org

The presence of the stable aromatic quinoline ring would likely result in a strong molecular ion peak. The nitro group (-NO₂) can also influence fragmentation, potentially leading to the loss of NO₂ (mass loss of 46) or other characteristic fragments.

Mass spectral data for a closely related analogue, 2-(4-Hydroxyphenyl)-6-nitroquinoline-4-carboxylic acid, provides insight into these patterns. semanticscholar.org The observed fragments can help elucidate the fragmentation rules for this class of compounds.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Plausible Fragment Identity |

|---|---|---|

| 324 | Not Reported (Molecular Ion [M]⁺) | C₁₆H₁₀N₂O₅ |

| 307 | 19% | [M-OH]⁺ |

| 289 | 10% | [M-OH-H₂O]⁺ or [M-COOH]⁺ |

| 154 | 100% (Base Peak) | Fragment from cleavage of the quinoline ring system |

| 136 | 71% | Further fragmentation |

Quantitative Structure-Activity Relationship (QSAR) Studies in Compound Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure of a series of compounds to their biological activity. The goal of QSAR is to predict the activity of new, unsynthesized compounds and to understand which structural properties are key to their function. This approach is a cornerstone of modern drug design. tandfonline.com

For quinoline derivatives, QSAR studies have been successfully applied to understand their antimycobacterial and anticancer activities. nih.govresearchgate.net A study on 6-nitroquinolone-3-carboxylic acids (close structural analogues) investigated the relationship between their structure and antimycobacterial activity using methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Machines (SVM). researchgate.net These models are built by calculating a large number of molecular descriptors for each compound, which are numerical representations of its structural, physical, or chemical properties.

The best QSAR models for the 6-nitroquinolone-3-carboxylic acids revealed that properties such as van der Waals volume and Sanderson electronegativity were the most influential descriptors for determining antimycobacterial activity. researchgate.net Similarly, QSAR models for other quinoline derivatives targeting P-glycoprotein have been developed using machine learning approaches, evaluated by statistical metrics like the coefficient of determination (R²) and root mean squared error (RMSE). nih.gov These models help to explain the origin of the compounds' activity and can be used to design new derivatives with potentially higher efficacy. nih.gov

| Compound Series | Biological Activity | QSAR Methods Used | Key Findings/Important Descriptors | Reference |

|---|---|---|---|---|

| 6-nitroquinolone-3-carboxylic acids | Antimycobacterial | MLR, PLS, SVM | Van der Waals volume and Sanderson electronegativity were most influential. Models described 81-90% of variance. | researchgate.net |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein inhibition | k-NN, DT, BPNN, Gradient Boosting | A model with a single descriptor achieved an R² of 95%. | nih.gov |

Derivatization Strategies for Enhancing Research Applications of Quinoline Carboxylic Acids

Modification of the Carboxylic Acid Moiety for Functionalization

The carboxylic acid group of 6-nitroquinoline-4-carboxylic acid is a versatile handle for chemical modification, enabling the synthesis of a diverse range of derivatives with tailored properties for various research applications. These modifications primarily involve esterification, amidation, and coupling reactions.

Esterification for Diverse Chemical Probes

Esterification of the carboxylic acid functionality in quinoline (B57606) derivatives is a common strategy to create a variety of chemical probes. nih.gov This reaction involves converting the carboxylic acid to an ester, which can alter the molecule's physical and chemical properties, such as solubility and cell permeability. For instance, the ethyl ester of a similar quinoline carboxylic acid derivative was found to be less potent in its biological activity compared to the parent carboxylic acid, highlighting the significant role of the free carboxylic acid in certain biological interactions. nih.gov

The process of esterification can be achieved through several methods. A classic approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com To drive the reaction equilibrium towards the ester product, a large excess of the alcohol is often used, or the water formed during the reaction is removed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com Other methods for esterification under mild conditions include using dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dialkylaminopyridines as catalysts, or generating diazoalkanes in situ from N-tert-butyldimethylsilylhydrazones. orgsyn.orgnih.gov These methods are particularly useful for substrates that are sensitive to acidic conditions. orgsyn.orgnih.gov

The choice of alcohol for esterification allows for the introduction of various functional groups, leading to the creation of diverse chemical probes. These probes can be designed to have specific properties, such as fluorescence, for use in biological imaging and sensing applications.

Amidation for Conjugate Synthesis

Amidation, the formation of an amide bond, is another key functionalization strategy for this compound. This reaction allows for the covalent linkage of the quinoline scaffold to other molecules, including biomolecules, to create conjugate structures with novel properties and functions. The direct coupling of carboxylic acids with amines to form amides is a fundamental transformation in organic synthesis. scispace.com

Various reagents and methods have been developed to facilitate efficient amidation. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC), are commonly employed as coupling agents. peptide.com The reaction proceeds through the activation of the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine to yield the amide. diva-portal.org To minimize side reactions and racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.com

Other effective coupling agents for amidation include (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which has been shown to be efficient for the amidation of both aliphatic and aromatic carboxylic acids under mild conditions. lookchemmall.com Thionyl chloride can also be used to activate carboxylic acids for a one-pot synthesis of amides, a process that is effective even with sterically hindered amines and can be scaled up for industrial applications. rsc.org These methods provide a toolbox for researchers to synthesize a wide array of quinoline-based conjugates for various research purposes.

Coupling Reactions with Primary Amines for Analytical Tags

The carboxylic acid group of this compound can be readily coupled with primary amines to introduce analytical tags. This derivatization is particularly useful for enhancing the detectability of the molecule in various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS). The introduction of a specific tag can improve ionization efficiency and chromatographic retention, leading to increased sensitivity and better separation. d-nb.info

The most common method for coupling carboxylic acids with primary amines is through carbodiimide-mediated amidation. diva-portal.org Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used to activate the carboxylic acid, which then reacts with the primary amine of the analytical tag to form a stable amide bond. d-nb.info The addition of N-hydroxysuccinimide (NHS) can further enhance the efficiency of the coupling reaction by forming a more stable intermediate ester that is less susceptible to hydrolysis. diva-portal.org

By choosing primary amines that contain specific functionalities, a variety of analytical tags can be introduced. For example, a tag containing a permanently charged group can improve ionization in electrospray ionization mass spectrometry (ESI-MS), while a tag with a hydrophobic moiety can increase retention time in reversed-phase liquid chromatography. researchgate.net This strategy allows for the tailored modification of this compound to optimize its analytical performance for specific applications.

Reactions with Hydrazines and Hydrazides for Expanded Derivative Libraries

The reaction of the carboxylic acid moiety of quinoline-4-carboxylic acids with hydrazines and hydrazides provides a powerful avenue for creating expanded libraries of derivatives with potential biological activities. This chemical transformation leads to the formation of carbohydrazides, which can serve as versatile intermediates for the synthesis of a wide range of heterocyclic compounds. semanticscholar.orgsci.am

The synthesis of quinoline-4-carbohydrazides is typically achieved by reacting the corresponding carboxylic acid or its ester with hydrazine (B178648) hydrate (B1144303). semanticscholar.orgsci.am These carbohydrazides can then be further reacted with various reagents to generate diverse chemical entities. For example, reaction with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine hydrate, can lead to the formation of triazole-thiol rings. semanticscholar.org Additionally, condensation of the hydrazide with aldehydes and ketones produces hydrazone derivatives. hygeiajournal.comnih.gov

This strategy has been successfully employed to synthesize series of 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones, some of which have shown promising antimicrobial activity. nih.gov The diversity of commercially available hydrazines and aldehydes allows for the generation of large libraries of quinoline derivatives, which can be screened for various biological activities, thereby expanding the research applications of the parent quinoline carboxylic acid scaffold.

Derivatization for Improved Analytical Sensitivity and Chromatographic Performance

Chemical derivatization is a powerful strategy to enhance the analytical sensitivity and chromatographic performance of carboxylic acids like this compound, particularly for analysis by liquid chromatography-mass spectrometry (LC-MS). researchgate.netddtjournal.com The primary goals of derivatization in this context are to improve ionization efficiency, increase retention in reversed-phase chromatography, and introduce specific fragmentation patterns for tandem mass spectrometry (MS/MS). d-nb.inforesearchgate.net

For carboxylic acids, which are often polar and can exhibit poor retention and ionization, derivatization typically targets the carboxylic acid group. researchgate.net One common approach is to couple the carboxylic acid with a reagent that contains a permanently charged group or a readily ionizable moiety. researchgate.net This modification significantly enhances the response in electrospray ionization (ESI), which is a common ionization technique for LC-MS. ddtjournal.com For instance, reagents like tris(2,4,6-trimethoxyphenyl)phosphonium propylamine (B44156) (TMPP) can be used to introduce a positively charged phosphonium (B103445) group. researchgate.net

Derivatization can also improve chromatographic separation by increasing the hydrophobicity of the analyte, leading to better retention on reversed-phase columns. welch-us.com This can help to move the analyte's elution time away from the solvent front, where ion suppression effects are often more pronounced. researchgate.net Furthermore, the introduced derivatizing group can be designed to produce a specific and predictable fragmentation pattern in MS/MS analysis, which is highly beneficial for developing sensitive and selective multiple reaction monitoring (MRM) methods. d-nb.info For example, derivatization with 4-bromo-N-methylbenzylamine introduces a bromine atom, whose characteristic isotope pattern can aid in the identification of derivatized species. nih.gov

The selection of the derivatization reagent and reaction conditions is crucial and depends on the specific analytical challenge. researchgate.net Factors to consider include the reactivity of the carboxylic acid, the desired properties of the derivative (e.g., charge, hydrophobicity), and the compatibility of the reaction with the analytical workflow. researchgate.net

Strategies for Modifying the Nitro Group and Quinoline Ring System

Beyond derivatization of the carboxylic acid, the nitro group and the quinoline ring system of this compound offer additional opportunities for chemical modification to generate novel derivatives.

The nitro group at the 6-position is a key functional group that can be readily transformed. A common and important reaction is the reduction of the nitro group to an amino group (-NH2). nih.gov This transformation can be achieved using various reducing agents, such as stannous chloride (SnCl2) or iron in the presence of an acid (Fe/HCl). nih.gov The resulting 6-aminoquinoline-4-carboxylic acid is a valuable intermediate for further functionalization. The amino group can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents, thereby expanding the chemical diversity of the quinoline scaffold. nih.gov For example, the synthesis of 6-acetamido derivatives has been reported starting from the corresponding 6-amino compound. nih.gov

The quinoline ring itself can also be modified through electrophilic aromatic substitution reactions, although the presence of the deactivating nitro and carboxylic acid groups can influence the position and feasibility of these reactions. Nevertheless, under certain conditions, functional groups can be introduced onto the quinoline ring. For instance, halogenation and sulfonation reactions have been demonstrated on related aminoquinoline carboxylic acid systems.

Furthermore, modern synthetic methods like transition metal-catalyzed C-H functionalization provide powerful tools for directly modifying the quinoline ring system, although specific application to this compound would require dedicated investigation. These strategies for modifying the nitro group and the quinoline ring, in conjunction with derivatization of the carboxylic acid, provide a comprehensive toolkit for the synthesis of a vast array of novel this compound derivatives for diverse research applications.

Advanced Research Applications in Materials Science and Interdisciplinary Fields

6-Nitroquinoline-4-carboxylic Acid as a Synthetic Building Block for Complex Molecules

This compound serves as a valuable starting material or intermediate in the synthesis of a wide array of more complex organic molecules. The presence of the carboxylic acid and nitro groups, along with the quinoline (B57606) core, provides multiple reaction sites for functionalization and molecular elaboration.

The Pfitzinger reaction, a classical method for synthesizing quinoline-4-carboxylic acids, exemplifies the utility of related structures in building complex heterocyclic systems. semanticscholar.orgresearchgate.netresearchgate.net This reaction, which involves the condensation of an isatin (B1672199) derivative with a carbonyl compound, can be adapted to produce a variety of substituted quinoline-4-carboxylic acids. semanticscholar.orgresearchgate.net While not a direct synthesis of this compound, the principles of the Pfitzinger and related Doebner-von Miller reactions highlight the importance of the quinoline-4-carboxylic acid scaffold in organic synthesis. rsc.orgiipseries.org

The reactivity of the nitro group and the carboxylic acid allows for a range of chemical transformations. The nitro group can be reduced to an amino group, which can then be further modified. nih.gov The carboxylic acid can be converted to esters, amides, or other derivatives, enabling the attachment of this quinoline system to other molecular fragments. scispace.com For instance, derivatives such as 4-hydroxy-6-nitroquinoline-2-carboxylic acid can undergo oxidation of the hydroxyl group, reduction of the nitro group, and substitution at the carboxylic acid group to generate a diverse library of compounds. These transformations are fundamental in medicinal chemistry for creating new pharmacologically active agents and in materials science for developing novel functional materials. nih.govontosight.ai

Research has demonstrated the synthesis of various quinoline derivatives starting from precursors like 2,4-dichlorobenzoic acid, which are then functionalized to produce compounds with specific biological activities. nih.gov The synthesis of 2-methyl-6-nitroquinoline-4-carboxylic acid and 2-(4-hydroxyphenyl)-6-nitroquinoline-4-carboxylic acid has been reported, showcasing the ability to introduce different substituents onto the quinoline core. semanticscholar.org These examples underscore the role of the nitroquinoline carboxylic acid framework as a versatile platform for generating molecular complexity.

Table 1: Examples of Complex Molecules Synthesized from Quinoline Carboxylic Acid Precursors

| Precursor/Related Compound | Synthetic Transformation | Resulting Complex Molecule | Reference |

| Isatin and enaminones | Pfitzinger reaction | Quinoline-4-carboxylic acids | researchgate.netrsc.org |

| 2,4-Dichlorobenzoic acid | Multi-step synthesis | 1-(substituted)-1,4-dihydro-6-nitro-4-oxo-7-(sub-secondary amino)-quinoline-3-carboxylic acids | nih.gov |

| 4-Hydroxyquinoline-2-carboxylic acid | Nitration | 4-Hydroxy-6-nitroquinoline-2-carboxylic acid | |

| Nitroquinoline derivatives | Reduction of nitro group | Aminoquinoline derivatives | nih.gov |

| 4-methoxyaniline | Multi-step synthesis | 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | atlantis-press.com |

Incorporation of Quinoline Carboxylic Acid Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as their porosity, stability, and functionality, can be tuned by carefully selecting the metal and organic components. Quinoline carboxylic acids are attractive ligands for MOF synthesis due to their rigidity, potential for functionalization, and ability to form stable coordination bonds with metal centers. researchgate.netnih.gov

The design of quinoline-functionalized MOFs involves selecting a suitable metal ion and a quinoline carboxylic acid ligand that will self-assemble into a desired network structure. While the direct use of this compound in MOF synthesis is not extensively documented in the provided search results, the principles can be inferred from studies using other functionalized quinoline ligands. For example, MOFs have been synthesized using ligands like 6-methyl quinoline and quinaldic acid. researchgate.net

The synthesis of these MOFs is typically carried out under solvothermal or hydrothermal conditions, where the metal salt and the organic ligand are dissolved in a solvent and heated in a sealed vessel. frontiersin.org The choice of solvent, temperature, and reaction time can significantly influence the resulting MOF structure. frontiersin.org Post-synthetic modification is another strategy where a pre-synthesized MOF is chemically modified to introduce new functional groups, such as a nitro group, onto the organic linkers. mdpi.com

Once synthesized, the structure and properties of quinoline-functionalized MOFs are characterized using a variety of techniques. Single-crystal X-ray diffraction is the primary method for determining the precise three-dimensional structure of the framework. researchgate.net Powder X-ray diffraction is used to confirm the phase purity of the bulk material.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy are used to confirm the coordination of the carboxylic acid group to the metal center. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the structure of the organic linker within the MOF. researchgate.net Thermogravimetric analysis (TGA) is employed to assess the thermal stability of the MOF and to determine the amount of solvent molecules present in the pores. researchgate.net

The incorporation of quinoline carboxylic acid ligands into MOFs can impart them with useful properties and potential applications.

Catalysis: MOFs can act as heterogeneous catalysts, with the active sites being either the metal nodes or the functional groups on the organic linkers. derpharmachemica.comnih.govsemanticscholar.org For example, MOFs have been used to catalyze the reduction of 4-nitrophenol. nih.gov The porous nature of MOFs allows for the diffusion of reactants to the active sites, while their solid-state nature facilitates catalyst separation and recycling. frontiersin.org

Gas Sorption: The high surface area and tunable pore sizes of MOFs make them promising materials for gas storage and separation. nih.govberkeley.eduresearchgate.net The chemical nature of the organic linkers can be tailored to enhance the selective adsorption of certain gases. For instance, the presence of polar functional groups, such as a nitro group, could potentially increase the affinity for polar gas molecules like carbon dioxide. nih.gov

Luminescence: Many MOFs exhibit luminescence, which can originate from the organic linker, the metal ion, or guest molecules. frontiersin.orgnih.govrsc.org This property makes them suitable for applications in chemical sensing, bioimaging, and optoelectronics. nih.govrsc.org The introduction of a nitroquinoline moiety could lead to MOFs with interesting photophysical properties, as quinoline derivatives are known to be fluorescent. frontiersin.org The luminescence of these MOFs can be sensitive to the presence of certain analytes, making them effective sensors. frontiersin.orgnih.gov

Research in Organic Semiconductors and Advanced Dyes

The extended π-conjugated system of the quinoline ring makes its derivatives interesting candidates for applications in organic electronics. Highly conjugated quinoline derivatives have been investigated as dyes and phosphors in devices such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.net The introduction of electron-withdrawing groups like the nitro group and electron-donating or -withdrawing substituents can be used to tune the electronic and optical properties of these molecules. researchgate.net

While specific studies on this compound for these applications were not prominent in the search results, related nitroquinoline derivatives have been synthesized and their photophysical properties studied. researchgate.net For instance, nitrogen-containing tetrabenzoacene derivatives, which are large, conjugated systems, have been synthesized using a nitroquinoline building block, indicating the utility of such compounds in creating materials for organic electronics. rsc.org The development of new synthetic methods for quinoline derivatives, such as those catalyzed by indium(III) chloride, has led to the creation of new fluorescent quinolines. researchgate.net

Development of Fluorescent Probes and Chemical Sensors